molecular formula C21H23N5O2S2 B4631691 N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B4631691
M. Wt: 441.6 g/mol
InChI Key: LYCCOIHMFQMSPR-UHFFFAOYSA-N
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Description

N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of cyano, thienyl, triazolyl, and phenoxy groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the triazole ring is particularly interesting for its bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups may provide activity against specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties, such as conductivity or stability. Its complex structure allows for a range of modifications to tailor its properties for various uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-cyano-2-thiophene and 4-methyl-5-{[4-(2-methyl-2-propanyl)phenoxy]methyl}-4H-1,2,4-triazole. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and triazole groups are often involved in binding interactions, while the phenoxy group may influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: This compound is unique due to its specific combination of functional groups.

    This compound: Similar compounds may include other triazole derivatives or thiophene-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties such as enhanced bioactivity or specific reactivity in chemical transformations.

Properties

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyanothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S2/c1-21(2,3)15-5-7-16(8-6-15)28-12-17-24-25-20(26(17)4)30-13-18(27)23-19-14(11-22)9-10-29-19/h5-10H,12-13H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCCOIHMFQMSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CYANO-2-THIENYL)-2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

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